(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole
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Overview
Description
®-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. This compound is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions. Its unique structure allows it to form stable complexes with various metals, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phosphine group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction, often using a phosphine reagent and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
®-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole has numerous applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The phosphine and oxazoline groups play crucial roles in stabilizing the metal center and facilitating the transfer of reactants.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Diphenylphosphanyl)phenyl-4,5-dihydrooxazole
- ®-2-(Diphenylphosphanyl)phenyl-4,5,5-triphenyl-4,5-dihydrothiazole
Uniqueness
®-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole is unique due to its specific combination of a phosphine and oxazoline group, which provides a distinct steric and electronic environment. This uniqueness allows it to form highly selective and efficient catalysts for asymmetric synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
diphenyl-[2-[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30NOP/c1-6-18-30(19-7-1)37-39(31-20-8-2-9-21-31,32-22-10-3-11-23-32)41-38(40-37)35-28-16-17-29-36(35)42(33-24-12-4-13-25-33)34-26-14-5-15-27-34/h1-29,37H/t37-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBFDRCHRRPAJ-DIPNUNPCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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